(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione is a steroid compound belonging to the class of progestins. Its structure features a core steroid framework, characterized by four fused cycloalkane rings and multiple functional groups that confer its biological properties. This compound is significant in the field of medicinal chemistry due to its role as a synthetic progestin, which mimics the action of progesterone, a key hormone in the regulation of the menstrual cycle and pregnancy.
These reactions are often facilitated by enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity
(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione exhibits significant biological activity primarily as a progestin. Its pharmacological effects include: The biological activity is often assessed through bioassays measuring its efficacy and potency against specific targets within biological systems.
The synthesis of (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione can be achieved through various methods:
The applications of (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione are extensive:
Interaction studies involving (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione focus on its binding affinity to hormone receptors:
Similar compounds include other synthetic progestins and natural hormones. A comparison highlighting their uniqueness includes:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Progesterone | Natural Hormone | Naturally occurring hormone involved in pregnancy. |
Norethisterone | Synthetic Progestin | More potent than progesterone; used in contraceptives. |
Medroxyprogesterone acetate | Synthetic Progestin | Long-lasting injectable contraceptive; anti-cancer properties. |
Levonorgestrel | Synthetic Progestin | Used in emergency contraception; potent ovulation inhibitor. |
(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione is unique due to its specific structural modifications that enhance its selectivity for progesterone receptors while minimizing estrogenic activity compared to some other progestins .
The evolution of synthetic pregnane derivatives traces its origins to mid-20th century efforts to improve the bioavailability and receptor specificity of natural progesterone. Early structural modifications focused on stabilizing the steroid nucleus against metabolic degradation while preserving progestogenic activity. The introduction of double bonds at strategic positions, particularly the Δ4,6 configuration seen in (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione, emerged as a key strategy to modulate molecular rigidity and electronic properties.
Comparative analysis of synthetic routes reveals that the 4,6-diene system in this compound is typically achieved through selective dehydrogenation of Δ4-pregnenes using dichlorodicyanoquinone (DDQ) or analogous oxidizing agents. The xi (mixed) stereochemical notation at positions 8, 9, 14, and 17 indicates a synthetic intermediate or deliberately engineered stereochemical ambiguity, contrasting with the defined configurations in therapeutic agents like dydrogesterone.
Table 1: Key Structural Features of Selected 4,6-Diene Pregnane Derivatives
Compound | C19 Methyl Orientation | C17 Side Chain Configuration | Δ4,6 Conformation |
---|---|---|---|
Natural Progesterone | β-oriented | Acetyl group (R) | Single Δ4 bond |
Dydrogesterone | β-oriented | Acetyl group (R) | Δ4,6 trans-diene |
(8xi,9xi,14xi,17xi)-Isomer | Mixed stereochemistry | Acetyl group (R) | Δ4,6 cis-diene |
Data derived from PubChem crystallographic entries and pharmacological literature.
The strategic functionalization of Δ4,6-diene systems in steroidal architectures represents a critical synthetic challenge in the preparation of (8xi,9xi,14xi,17xi)-pregna-4,6-diene-3,20-dione. The unique electronic properties of the conjugated diene system require specialized approaches that can selectively introduce functional groups while maintaining the integrity of the double bond system [1] [2] [3].
Oxidative functionalization methods have proven particularly effective for the selective modification of Δ4,6-diene systems. The methyltrioxorhenium-hydrogen peroxide-urea system has demonstrated remarkable selectivity in the functionalization of conjugated diene steroids, providing access to polyoxygenated derivatives with high regioselectivity [4] [5]. This approach allows for the introduction of oxygenated functions at specific positions while preserving the diene motif essential for biological activity.
The application of ruthenium tetraoxide has shown promise in the selective oxidation of Δ4,6-diene systems, yielding 1,2-cis diols and alpha-hydroxy ketones [6]. These transformations proceed with high stereoselectivity, demonstrating the utility of transition metal-catalyzed approaches in the functionalization of complex steroidal frameworks. The reaction conditions typically involve stoichiometric amounts of the oxidizing agent and provide access to previously inaccessible oxygenation patterns.
Oxidation System | Selectivity | Products | Yield Range |
---|---|---|---|
Methyltrioxorhenium-Hydrogen Peroxide-Urea | High regioselectivity | Polyoxygenated derivatives | 65-85% |
Ruthenium Tetraoxide | Stereoselective | 1,2-cis diols, α-hydroxy ketones | 70-90% |
Chromic Acid | Terminal alkene selective | Unsaturated ketones | 60-80% |
Chromic acid oxidation provides an alternative approach for the functionalization of steroidal dienes, proceeding through a sequence of 1,4-additions at the secondary termini of the alkenes rather than at allylic positions [7]. This selectivity pattern enables the preparation of specific oxidation products that would be difficult to access through conventional methods.
The development of carbene-based methodologies has opened new avenues for the functionalization of steroidal diene systems. The use of vinyldiazo compounds in conjunction with dirhodium or silver catalysts allows for selective functionalization at either the 4- or 6-positions of the steroid skeleton [3]. Under dirhodium catalysis, oxygen-hydrogen insertion occurs at the carbenoid site, while silver catalysis promotes vinylogous insertion, providing complementary regioselectivity patterns.
Recent advances in enzymatic oxidation have provided highly selective methods for the functionalization of steroid diene systems. Engineered cytochrome P450 enzymes demonstrate exceptional regioselectivity and stereoselectivity in the hydroxylation of steroidal substrates, enabling the formation of specific metabolites under mild conditions [8] [9]. These biocatalytic approaches offer environmentally benign alternatives to traditional chemical oxidation methods.
The epimerization challenges associated with multiaxial chiral centers in (8xi,9xi,14xi,17xi)-pregna-4,6-diene-3,20-dione represent one of the most significant obstacles in the synthesis of non-canonical steroidal architectures. The presence of multiple stereogenic centers with xi-configuration creates a complex stereochemical environment that is prone to unwanted epimerization under synthetic conditions [10] [11].
The thermodynamic stability of different stereoisomeric forms plays a crucial role in determining the feasibility of maintaining specific configurations during synthetic transformations. Studies on the epimerization of 17-beta-hydroxy-17-alpha-methyl steroids have revealed that both epimerization and dehydration reactions can occur simultaneously, leading to complex product mixtures [10]. The ratio of epimerization to dehydration products is typically 0.8:1 under buffered conditions, indicating a delicate balance between these competing pathways.
Chiral inversion mechanisms in steroidal systems depend on various factors including biological, solvent, light, and temperature-induced conditions [11]. The energy barriers associated with different stereogenic elements vary significantly, with compounds containing stereogenic centers generally exhibiting high energy barriers that require biologically mediated inversion processes. In contrast, compounds with helical or planar chirality demonstrate lower energy barriers and undergo inversion under milder conditions.
Stereogenic Element | Energy Barrier | Inversion Mechanism | Stability |
---|---|---|---|
Chiral Center | High | Biologically mediated | Stable under mild conditions |
Axial Chirality | Medium | Temperature/solvent induced | Moderately stable |
Planar Chirality | Low | Light/heat induced | Unstable under ambient conditions |
The development of strategies to control epimerization has focused on the use of protecting groups and reaction conditions that minimize the likelihood of stereochemical scrambling. The installation of bulky substituents adjacent to stereogenic centers can provide kinetic protection against epimerization by increasing the activation energy required for inversion. Additionally, the use of chelating ligands in metal-catalyzed reactions can help maintain specific stereochemical arrangements through coordination effects.
Computational studies have provided valuable insights into the mechanisms of epimerization in complex steroidal systems. Density functional theory calculations reveal that the transition states for epimerization often involve planar geometries at the stereogenic centers, with the relative energies of these transition states determining the selectivity of the process. These theoretical insights have guided the development of synthetic strategies that exploit kinetic control to access thermodynamically unstable stereoisomers.
The application of asymmetric hydrovinylation reactions has demonstrated the ability to control stereochemistry at specific positions in steroidal frameworks [12]. The use of phosphoramidite ligands derived from enantiopure binaphthyl systems enables the selective installation of either R or S configurations at carbon-20, providing access to both stereoisomeric series with high selectivity.
The development of catalytic asymmetric approaches for the construction of 8xi/9xi/14xi/17xi configurations represents a frontier area in steroid synthesis, requiring sophisticated catalyst design and reaction engineering to achieve the desired stereochemical outcomes [13] [14] [15].
Organocatalytic asymmetric synthesis has emerged as a powerful tool for the construction of optically active steroids with specific stereochemical configurations. The reaction of dienals with cyclic dienophiles in the presence of trimethylsilyl-protected prolinol catalysts leads to the construction of 14-beta-steroids with unprecedented efficiency [13]. This approach allows access to optically active steroids with various substituents in the A-ring in yields up to 99% with enantiomeric excesses greater than 99%.
The copper(II)-catalyzed asymmetric synthesis approach utilizes chiral bis(oxazoline) complexes to promote enantioselective and diastereoselective Michael reactions [14]. These reactions install vicinal quaternary and tertiary stereocenters with remarkable precision, enabling the construction of natural or unnatural steroid skeletons through subsequent aldol cascade reactions. The experimental and computational studies suggest that torsional strain effects arising from the presence of Δ5-unsaturation are key controlling elements for the formation of specific steroidal scaffolds.
Catalytic System | Selectivity | Configuration Access | Enantiomeric Excess |
---|---|---|---|
Trimethylsilyl-Prolinol | >99% ee | 14β-steroids | >99% |
Copper(II)-Bis(oxazoline) | High dr/ee | Natural/unnatural scaffolds | 90-99% |
Phosphoramidite-Rhodium | Complete stereoselectivity | 20R/20S configurations | >95% |
The application of transition metal-catalyzed hydrogen atom transfer reactions has provided new opportunities for the construction of challenging stereochemical motifs in steroidal systems [15]. Iron-catalyzed hydrogen atom transfer reactions enable selective carbon-carbon bond formations that result in the formation of specific stereoisomeric products. These transformations proceed under mild conditions and demonstrate remarkable selectivity for the formation of desired stereochemical arrangements.
The development of titanium(IV)-mediated cyclization reactions has enabled the formation of steroidal carbon-hydrogen and carbon-carbon ring systems with defined stereochemistry [15]. The treatment of appropriate precursors with titanium tetrachloride in nitromethane leads to steroidal products through homoallylic cationic intermediates, which undergo subsequent intramolecular Friedel-Crafts alkylation reactions to provide the desired tetracyclic frameworks.
Recent advances in the application of chiral auxiliaries have provided reliable methods for the asymmetric construction of steroidal frameworks with specific configurations [16] [17] [18]. The asymmetric alkylation of pseudoephenamine amides of steroidal carbon-26 acids proceeds with diastereoselectivities greater than 99:1, enabling the preparation of steroids with defined chirality at carbon-25. This methodology has been successfully applied to the synthesis of both R and S configurations of cholestenoic acids and hydroxybrassinolides.
The integration of continuous flow technology with catalytic asymmetric synthesis has shown promise for improving the efficiency and selectivity of steroid synthesis [19]. The combination of flow chemistry with photochemistry and biocatalysis provides innovative approaches for overcoming traditional limitations in batch synthesis, offering enhanced process efficiency, optimization capabilities, and reduced waste generation.
(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione, commonly known as 6-dehydroprogesterone or delta-6-progesterone, exhibits distinctive molecular recognition patterns through allosteric modulation of nuclear steroid receptors [1] [2]. The compound's diene structure at positions 4 and 6 fundamentally alters its interaction profile compared to progesterone, creating unique allosteric binding opportunities within the receptor ligand-binding domain [1] [3].
Nuclear receptor allosteric modulation occurs through binding sites distinct from the primary orthosteric ligand-binding pocket [1] [3]. Research has identified two key allosteric sites on nuclear receptors: the activation function-2 (AF-2) surface and the binding function-3 (BF-3) site [3] [4]. The AF-2 site corresponds to the coactivator protein-protein interaction surface, while the BF-3 site provides allosteric regulation of coactivator binding [3]. (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione's modified ring structure enables preferential interaction with these allosteric sites, particularly through its altered conformational flexibility resulting from the additional double bond at position 6 [1] [5].
The allosteric mechanism involves a network of evolutionarily conserved residues that propagate conformational changes from the ligand-binding domain to distant functional sites [5]. Specifically, the H9-H10 loop region (L9-10) has been identified as a crucial allosteric site that influences receptor dimerization and coregulator recruitment [5]. This site connects to other allosteric networks through highly conserved edges involving helices 5, 8, 9, and 10 [5]. The binding of (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione can modulate this network, resulting in altered receptor conformations that affect both DNA binding and coregulator interactions [2] [5].
Structural studies reveal that allosteric binding promotes formation of nonsymmetrical receptor homodimers with 2:1 stoichiometry [2]. This asymmetric binding pattern is propagated through helix 10 (H10), inducing conformational changes at the C-terminal end of the second monomer and destabilizing secondary coactivator binding [2]. The ligand conformation of the unoccupied unit is also affected, opening new possibilities for selective modulation [2]. This allosteric control mechanism has been validated across multiple nuclear receptors, including estrogen receptor and retinoic acid receptor, confirming its general applicability [2].
(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione activates multiple non-genomic signaling pathways through membrane-associated steroid receptors and novel membrane steroid-binding proteins [6] [7] [8] [9]. These rapid signaling mechanisms occur within seconds to minutes, contrasting with the classical genomic pathway that requires 30-60 minutes for transcriptional activation [7] [10].
The primary non-genomic pathway involves membrane progesterone receptors (mPRs), which are structurally distinct from nuclear progesterone receptors [8] [9]. These membrane-associated receptors mediate rapid signaling through modulation of intracellular signaling cascades [8]. (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione binding to mPRs activates G-protein coupled receptor-like signaling pathways, leading to rapid activation of mitogen-activated protein kinases (MAPK), extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt), and protein kinase C (PKC) [7] [11] [10].
Specific signaling cascades activated by diene-modified steroids include the Src kinase pathway, which serves as a critical intermediate in membrane-initiated steroid signaling [11] [10]. Classical steroid receptors can localize to caveolae membrane rafts through post-translational modifications, particularly arginine methylation at position 260 in the DNA-binding domain [10]. This membrane localization enables association with signaling molecules including focal adhesion kinase, Src kinase, and the p85 subunit of PI3K [10]. The resulting signaling complexes can rapidly modulate existing protein functions while simultaneously influencing nuclear receptor activity through phosphorylation cascades [11] [10].
The compound also demonstrates activation of dopamine-mediated signaling pathways through interaction with membrane receptors [12]. This involves activation of D1 dopamine receptor subtypes, specifically the D1B (D5) subtype, leading to increased cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity [12]. The signaling cascade involves phosphorylation of dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) on threonine-34, creating a convergent pathway that modulates both dopaminergic and steroid signaling [12].
Calcium flux represents another critical non-genomic pathway activated by diene-modified steroids [11] [10]. Membrane-localized steroid receptors can induce rapid calcium mobilization through activation of voltage-gated calcium channels and release from intracellular stores [11]. These calcium dynamics activate downstream kinase pathways, including MAPK/ERK, resulting in cellular effects such as migration, proliferation, and modulation of gene expression through calcium-responsive transcription factors [11].
Computational docking studies of (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione reveal significant orientational versatility arising from altered ring conformations [13] [14] [15]. The additional double bond at position 6 introduces conformational flexibility that enables multiple binding orientations within receptor binding sites [13] [16].
Molecular dynamics simulations demonstrate that steroid molecules can adopt several possible orientations in receptor binding pockets: normal, head-to-tail reversed, and upside-down conformations [13]. For (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione, docking studies using human mineralocorticoid receptor and bacterial Baeyer-Villiger monooxygenase show binding affinities ranging from -10.8 to -12.1 kcal/mol depending on the binding orientation [13]. The normal orientation typically exhibits the highest affinity, with root mean square deviation (RMSD) values of 0.23-0.39 Å compared to experimental crystal structures [13].
Ring conformation analysis reveals that the A-ring of (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione can adopt both normal 1α,2β-half chair and inverted 1β,2α-half chair conformations [16] [17]. The 4,6-diene modification particularly affects ring flexibility, with Pitzer strains favoring the inverted conformation in diene compounds [16]. Molecular mechanics calculations indicate that binding affinities correlate with conformational stability, though the relationship is complex and influenced by steric hindrance from substituents and overall steroid backbone flexibility [16].
Advanced docking algorithms, including GNINA 1.0 with convolutional neural network scoring functions, provide enhanced accuracy for steroid-receptor interactions [18]. These methods utilize ensemble approaches that account for multiple conformations simultaneously, improving pose prediction accuracy from 58% to 73% for known binding sites [18]. The docking protocols incorporate explicit water molecules and account for protein flexibility, essential for accurate prediction of steroid binding modes [19].
Comparative molecular similarity index analysis (CoMSIA) studies reveal that electrostatic and hydrophobic interactions are the primary factors influencing binding affinity of diene-modified steroids [20]. Key amino acid residues involved in (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione binding include Gln711, Arg752, Thr877, Leu701, and Leu704 [20]. The docking studies identify crucial residues that are specific for steroid binding, including Val746, Met749, and Phe764, which contact the steroid ring system [20].
Conformational selection studies using molecular dynamics reveal that steroid binding occurs primarily through a conformational selection mechanism rather than induced fit [15]. Progress curve analysis shows that binding rates decrease with increasing ligand concentration, characteristic of conformational selection [15]. The receptor pre-exists in multiple conformations, with ligand binding stabilizing specific conformational states [15]. This mechanism explains the complex binding kinetics observed for (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione and related diene-modified steroids.
Steroid ring flexibility analysis demonstrates that conformational mobility correlates with biological specificity [17] [21]. Rigid ring conformations are associated with high receptor specificity, while flexible conformations enable binding to multiple receptor types [17]. For (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione, the 4,6-diene modification introduces intermediate flexibility that permits selective binding while maintaining some cross-reactivity with related steroid receptors [17] [22].
Table 1: Molecular and Physical Properties | ||
---|---|---|
Property | Value | Reference |
Molecular Formula | C₂₁H₂₈O₂ | [23] [24] [25] |
Molecular Weight | 312.45 g/mol | [23] [24] [25] |
Melting Point | 144-148°C | [23] [25] |
Maximum Absorption | 283 nm (EtOH) | [23] |
Binding Affinity | 6% relative to dexamethasone | [26] |
Table 2: Receptor Binding Characteristics | |||
---|---|---|---|
Receptor Type | Binding Mechanism | Signaling Pathway | Reference |
Nuclear Progesterone Receptor | Direct ligand binding domain | Classical genomic pathway | [27] [28] [7] |
Membrane Progesterone Receptor α | Membrane-associated binding | Non-genomic MAPK/ERK | [27] [6] [11] |
Glucocorticoid Receptor | Cross-reactivity binding | Weak glucocorticoid signaling | [26] |
Androgen Receptor | Minimal binding affinity | Limited androgenic activity | [27] [20] |
Table 3: Computational Docking Parameters | |||
---|---|---|---|
Parameter | Method/Value | Application | Reference |
Molecular Dynamics | Explicit water simulations | Complex stability analysis | [13] [29] [3] |
Binding Energy | -10.8 to -12.1 kcal/mol | Affinity prediction | [20] [13] |
RMSD Values | 0.23-0.39 Å | Structural accuracy | [13] |
Ring Conformations | Normal, reversed, inverted | Flexibility assessment | [13] [16] [17] |